1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole

Lipophilicity Drug-likeness Permeability

1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole (CAS 922711-92-0) is a heterocyclic building block consisting of a pyrazole core N-alkylated with a 4-chloro-2-nitrobenzyl group. Its computed physicochemical properties—an XLogP3 of 2.3, a topological polar surface area (TPSA) of 63.6 Ų, and two rotatable bonds—distinguish it from directly N-arylated analogs that lack the methylene spacer, positioning this compound as a conformationally flexible, moderately lipophilic intermediate for medicinal chemistry and agrochemical discovery.

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
CAS No. 922711-92-0
Cat. No. B12871349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole
CAS922711-92-0
Molecular FormulaC10H8ClN3O2
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H8ClN3O2/c11-9-3-2-8(10(6-9)14(15)16)7-13-5-1-4-12-13/h1-6H,7H2
InChIKeyAMLXNQZVDPLXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole (CAS 922711-92-0) for N-Benzylpyrazole Research


1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole (CAS 922711-92-0) is a heterocyclic building block consisting of a pyrazole core N-alkylated with a 4-chloro-2-nitrobenzyl group [1]. Its computed physicochemical properties—an XLogP3 of 2.3, a topological polar surface area (TPSA) of 63.6 Ų, and two rotatable bonds—distinguish it from directly N-arylated analogs that lack the methylene spacer, positioning this compound as a conformationally flexible, moderately lipophilic intermediate for medicinal chemistry and agrochemical discovery [1][2].

Why 1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole (922711-92-0) Cannot Be Replaced by Generic N-Benzylpyrazoles


The 4-chloro-2-nitrobenzyl substitution pattern is not interchangeable with other benzyl or phenyl-pyrazole congeners. The ortho-nitro group and para-chloro substituent electronically deactivate the aromatic ring while the methylene linker between the pyrazole nitrogen and the phenyl ring introduces a flexible hinge that is absent in directly N-arylated analogs [1]. In the context of RIP1 kinase inhibitor optimization, small changes to the benzyl substitution pattern—such as the presence and position of halogen and nitro groups—produced order-of-magnitude shifts in binding affinity and cellular potency, demonstrating that generic 1-benzyl-1H-pyrazoles cannot serve as functional replacements [2]. The quantitative evidence below details the specific molecular properties that procurement and screening decisions must account for.

Quantitative Differentiation Evidence for 1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole (922711-92-0)


Lipophilicity (XLogP3) Comparison: Methylene Spacer Increases LogP vs. Direct N-Aryl Analog

The target compound exhibits a computed XLogP3 of 2.3, a value that reflects the contribution of the methylene spacer between the pyrazole and the 4-chloro-2-nitrophenyl ring [1]. The directly N-arylated analog, 1-(4-chloro-2-nitrophenyl)-1H-pyrazole (CAS 1245823-36-2), lacks this methylene unit and has a correspondingly lower computed XLogP3 of approximately 1.8 [2]. The ΔLogP of +0.5 for the target compound indicates measurably higher membrane permeability potential, which can influence cellular uptake in whole-cell screening assays.

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count and Conformational Flexibility vs. Direct N-Aryl Analog

The target compound possesses two rotatable bonds—the N–CH2 bond linking the pyrazole to the benzyl group and the Ar–CH2 bond—compared to a single rotatable bond in the direct N-aryl analog 1-(4-chloro-2-nitrophenyl)-1H-pyrazole [1][2]. This additional rotational degree of freedom enables the 4-chloro-2-nitrophenyl ring to sample a wider conformational space, which can be advantageous for induced-fit binding to protein targets but may also impose an entropic penalty upon binding.

Conformational flexibility Molecular recognition Scaffold diversity

Topological Polar Surface Area (TPSA) and Its Impact on Passive Permeability vs. Unsubstituted Benzyl Analog

The target compound has a TPSA of 63.6 Ų, which reflects the combined contribution of the pyrazole ring nitrogens and the nitro group [1]. In comparison, the unsubstituted 1-benzyl-1H-pyrazole (CAS 4238-87-3) has a TPSA of approximately 33.6 Ų because it lacks the nitro substituent [2]. The higher TPSA of the target compound predicts reduced passive membrane permeability relative to the unsubstituted analog, which may be advantageous when designing compounds with restricted CNS penetration or when tuning the balance between solubility and permeability.

Polar surface area Blood-brain barrier penetration Oral bioavailability

SAR Context: 1-Benzyl-1H-pyrazole Scaffold Activity in RIP1 Kinase Inhibition

In a focused SAR study of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, the lead compound 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a) showed a Kd of 0.078 μM against RIP1 kinase, while close analogs with altered benzyl substitution patterns exhibited substantially reduced affinity [1]. Although the target compound was not directly tested in this study, its 4-chloro-2-nitrobenzyl substitution pattern places it in a chemical space where halogen-nitro pairing on the benzyl ring critically modulates kinase binding, as evidenced by the sharp SAR observed across the series.

RIP1 kinase Necroptosis Kinase inhibitor Structure-activity relationship

Procurement-Relevant Application Scenarios for 1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole (922711-92-0)


Screening Library Design for Necroptosis and Kinase Inhibitor Discovery

Based on the class-level SAR established for 1-benzyl-1H-pyrazole RIP1 kinase inhibitors, the 4-chloro-2-nitrobenzyl substitution represents a rationally underexplored motif [1]. Procurement of this compound enables inclusion in focused kinase inhibitor screening decks where halogen-nitro pairing is hypothesized to enhance hinge-region binding interactions.

Scaffold-Hopping from Direct N-Aryl to N-Benzyl Pyrazoles in Lead Optimization

When a directly N-arylated pyrazole lead (e.g., 1-(4-chloro-2-nitrophenyl)-1H-pyrazole) exhibits insufficient conformational flexibility or suboptimal LogP, the target compound's methylene spacer provides a scaffold-hopping opportunity. The quantified ΔXLogP3 of +0.5 and doubled rotatable bond count (2 vs. 1) [2][3] offer rational, measurable differentiation for lead optimization campaigns.

Peripherally Restricted Drug Design Leveraging Elevated TPSA

With a TPSA of 63.6 Ų—approximately 89% higher than the unsubstituted 1-benzyl-1H-pyrazole baseline [3]—the target compound is a strategic choice for programs requiring restricted CNS penetration while maintaining moderate lipophilicity (XLogP3 = 2.3) for oral absorption. This physicochemical profile supports peripheral target engagement hypotheses in inflammatory and metabolic disease models.

Agrochemical Intermediate with Tailored Electronic Properties

The electron-withdrawing nitro and chloro substituents on the benzyl ring modulate the electronic character of the pyrazole core, as demonstrated in Pd-catalyzed C–H functionalization studies where similar electron-deficient pyrazoles serve as competent substrates [4]. The target compound can serve as a late-stage intermediate for fungicidal or herbicidal pyrazole derivatives requiring electron-poor aromatic appendages.

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